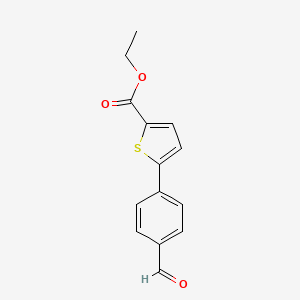

5-(4-甲酰基苯基)-2-噻吩甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl 2-(4-formylphenyl)acetate has been synthesized . Another compound, 5-(4-formylphenyl)-isophthalaldehyde (FPPA), has been synthesized and used in the construction of covalent organic frameworks .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure of Ethyl 2-(4-formylphenyl)propanoate has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-N,N-dimethylaminobenzaldehyde with ethyl 2-(4-formylphenyl)propanoate has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the properties of Ethyl 2-(4-formylphenyl)acetate have been reported .科学研究应用

Synthesis of Porphyrins

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate: is utilized in the synthesis of meso-substituted porphyrins , which are compounds of significant interest in biomimetic chemistry and materials science . These porphyrins can be covalently linked to other structures, offering a pathway for the development of model systems that mimic natural processes.

Organic Photovoltaic Materials

The compound serves as a building block for organic photovoltaic materials. Its incorporation into covalent organic frameworks (COFs) can enhance the optoelectronic properties of these materials, which are crucial for the development of efficient solar cells .

Heteropentalenes Synthesis

It is a precursor in the synthesis of heteropentalenes , which are heterocyclic compounds with potential applications in pharmacology and materials science. The compound can undergo various reactions to form heteropentalenes with different heteroatoms, contributing to the diversity of this class of compounds .

Polymer Chemistry

This compound can be used to initiate polymerization reactions, leading to the formation of thiophene polymers . These polymers have applications in electronics and materials science due to their conductive properties .

Photocatalytic Applications

In photocatalysis, Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate can be part of catalyst systems that drive chemical reactions using light. This is particularly relevant in the context of hydrogen evolution from water, a process critical for sustainable energy solutions .

作用机制

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It’s known that compounds with similar structures can participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives , suggesting that this compound may also interact with pathways related to these derivatives.

Pharmacokinetics

It’s known that similar compounds can be synthesized using various agents with respect to yield, purity, selectivity, and pharmacokinetic activity .

Result of Action

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives , suggesting that this compound may also have similar effects.

Action Environment

It’s known that similar compounds can be used in photocatalytic applications in energy and environmental fields , suggesting that this compound may also be influenced by environmental factors.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDQOSNQMGRVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376967 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

CAS RN |

850074-81-6 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)